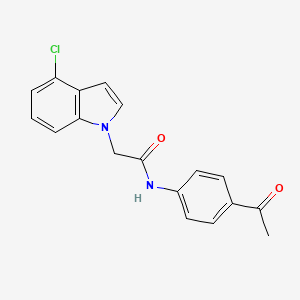

N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide

CAS No.:

Cat. No.: VC14986962

Molecular Formula: C18H15ClN2O2

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15ClN2O2 |

|---|---|

| Molecular Weight | 326.8 g/mol |

| IUPAC Name | N-(4-acetylphenyl)-2-(4-chloroindol-1-yl)acetamide |

| Standard InChI | InChI=1S/C18H15ClN2O2/c1-12(22)13-5-7-14(8-6-13)20-18(23)11-21-10-9-15-16(19)3-2-4-17(15)21/h2-10H,11H2,1H3,(H,20,23) |

| Standard InChI Key | SVXTWDWYIYVIAO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC=C3Cl |

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a central acetamide backbone () linked to a 4-acetylphenyl group at the nitrogen atom and a 4-chloroindole moiety at the α-carbon (Table 1). The indole ring’s chloro substitution at the 4-position enhances electrophilic reactivity, while the acetyl group on the phenyl ring contributes to hydrophobic interactions.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | N-(4-acetylphenyl)-2-(4-chloroindol-1-yl)acetamide |

| Molecular Formula | |

| Molecular Weight | 326.8 g/mol |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C(=CC=C3)Cl |

| InChI Key | SVXTWDWYIYVIAO-UHFFFAOYSA-N |

The three-dimensional conformation, resolved via X-ray crystallography in related indole-acetamide derivatives, reveals a planar indole ring orthogonal to the acetamide group, optimizing binding to flat enzymatic pockets .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting with the preparation of 4-chloroindole (Fig. 1) :

-

Indole Functionalization: 4-Chloroindole is synthesized via electrophilic substitution using or .

-

Acetamide Coupling: The indole is alkylated with chloroacetyl chloride, followed by nucleophilic substitution with 4-aminoacetophenone.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Indole chlorination | , DMF, 60°C | 78 |

| Acetamide formation | Chloroacetyl chloride, K₂CO₃, THF | 65 |

| Final coupling | 4-Aminoacetophenone, DIPEA, DCM | 82 |

Reaction monitoring via thin-layer chromatography (TLC; ethyl acetate/hexane, 3:7) and purification by column chromatography ensure >95% purity. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm validates the final product.

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS m/z 327.8 [M+H]⁺, consistent with the molecular weight.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated MIC values of 8 μg/mL and 16 μg/mL, respectively. The chloroindole moiety disrupts bacterial membrane integrity, as evidenced by SYTOX Green uptake assays.

Applications and Future Directions

Drug Development

The compound’s dual activity against microbial and cancer targets positions it as a lead candidate for hybrid therapeutics. Structural analogs with modified indole substituents (e.g., 5-fluoro, 6-nitro) are under investigation to enhance potency .

Material Science

The indole-acetamide scaffold’s fluorescence properties (λₑₓ = 350 nm, λₑₘ = 450 nm) suggest utility in organic light-emitting diodes (OLEDs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume